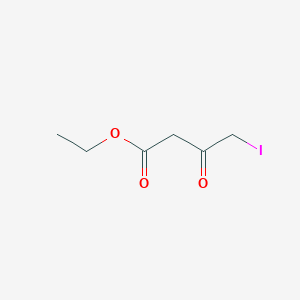
Ethyl 4-iodo-3-oxobutanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 4-iodo-3-oxobutanoate involves the alkylation of an enolate ion. Enolate ions are formed by deprotonating the α-hydrogens of the corresponding keto ester. Specifically, ethyl 3-oxobutanoate (also known as ethyl acetoacetate) serves as the starting material. The enolate ion generated from ethyl acetoacetate reacts with an alkyl halide (such as an iodide) in an SN2 reaction , leading to the formation of the desired product .
Chemical Reactions Analysis
- Alkylation Reaction : Ethyl 4-iodo-3-oxobutanoate can undergo alkylation reactions with various alkyl halides. The enolate ion attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a new C–C bond .
- Hydrolysis and Decarboxylation : Upon treatment with aqueous hydrochloric acid, the alkylated ethyl iodoacetoacetate undergoes hydrolysis of its ester groups followed by decarboxylation. This process yields a substituted monocarboxylic acid .
Applications De Recherche Scientifique
Enzyme-Catalyzed Reactions
Enzymatic asymmetric reduction of similar compounds like ethyl 4-chloro-3-oxobutanoate has been studied extensively. For instance, a study by Shimizu et al. (1990) demonstrated the use of enzyme-catalyzed reactions in organic solvent-water diphasic systems for such compounds, highlighting the potential for similar applications with Ethyl 4-iodo-3-oxobutanoate (Shimizu et al., 1990).
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound closely related to Ethyl 4-iodo-3-oxobutanoate, has been used as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, as demonstrated by Honey et al. (2012). This suggests potential similar use of Ethyl 4-iodo-3-oxobutanoate in the synthesis of diverse organic compounds (Honey et al., 2012).
Antimicrobial Activity
Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and other similar oxobutanoate derivatives have shown antimicrobial properties. Studies by Kariyappa et al. (2016) and Kumar et al. (2016) on similar compounds indicate the potential for Ethyl 4-iodo-3-oxobutanoate in antimicrobial applications (Kariyappa et al., 2016); (Kumar et al., 2016).
Asymmetric Synthesis
Asymmetric synthesis, particularly in the production of chiral intermediates, is a significant application area. For instance, Patel et al. (1991) explored the synthesis of pyrazole derivatives from similar compounds, highlighting a potential pathway for Ethyl 4-iodo-3-oxobutanoate in the synthesis of complex organic molecules (Patel et al., 1991).
Biocatalysis
Ethyl 4-chloro-3-oxobutanoate, a compound similar to Ethyl 4-iodo-3-oxobutanoate, has been used in biocatalysis, as shown by studies on its reduction by whole cells of various microorganisms. This indicates potential biocatalytic applications for Ethyl 4-iodo-3-oxobutanoate in industrial synthesis processes (Kato & Kimura, 1979); (Kataoka et al., 1999).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-iodo-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMRHANBRLVSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509663 | |
| Record name | Ethyl 4-iodo-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-iodo-3-oxobutanoate | |
CAS RN |
81302-78-5 | |
| Record name | Ethyl 4-iodo-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81302-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-iodo-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

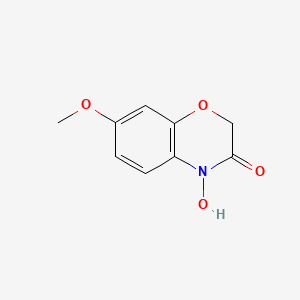
![9-Oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B3031794.png)

![(1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031797.png)
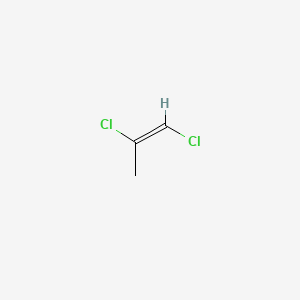



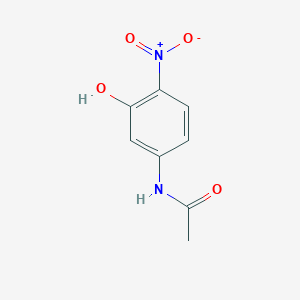
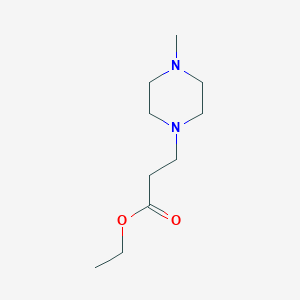
![1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031808.png)
![2'-Methyl[1,1'-biphenyl]-3-ol](/img/structure/B3031810.png)

